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Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzylamine

CAS No.: 93071-82-0

Cat. No.: B1318763 Get Quote

In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a

cornerstone strategy for optimizing drug-like properties. The unique physicochemical

characteristics of fluorine—its small size, high electronegativity, and ability to form strong

carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity,

and binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks,

substituted benzylamines are of particular importance due to their prevalence in

pharmacologically active agents.

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzylamine, a

versatile synthetic intermediate. While this specific molecule is not extensively documented in

public literature, its synthesis and reactivity can be reliably predicted from its constituent parts:

a fluorinated aromatic ring and a primary benzylic amine. As Senior Application Scientists, we

often work with novel or sparsely characterized reagents. Therefore, this guide is structured to

not only present known data but also to explain the causal logic behind predicting its

properties, designing its synthesis, and utilizing it in drug discovery workflows, leveraging data

from its direct precursors and close structural analogs.

Physicochemical and Structural Properties
The properties of 2-Fluoro-5-methylbenzylamine can be reliably estimated based on its

structure and data from analogous compounds. Its key precursor is 2-Fluoro-5-
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methylbenzaldehyde.[2] The addition of the aminomethyl group will predictably alter properties

like boiling point and polarity.

Predicted and Comparative Physicochemical Data

Property

2-Fluoro-5-
methylbenzyla
mine
(Predicted/Esti
mated)

2-Fluoro-5-
methylbenzald
ehyde
(Precursor)[2]

2-Fluoro-N-
methylbenzyla
mine (Analog)
[3]

4-
Methylbenzyla
mine (Analog)
[4]

CAS Number Not assigned 93249-44-6 399-30-4 104-84-7

Molecular

Formula
C₈H₁₀FN C₈H₇FO C₈H₁₀FN C₈H₁₁N

Molecular Weight 139.17 g/mol 138.14 g/mol 139.17 g/mol 121.18 g/mol

Appearance

Colorless to light

yellow liquid

(Expected)

-
Colorless to Tan

Liquid
-

Boiling Point
> 180 °C

(Atmospheric)
- 73 °C / 12 mmHg -

Density
~1.05 g/mL

(Expected)
- 1.047 g/mL -

Refractive Index ~1.51 (Expected) - n20/D 1.5010 -

Synthesis and Mechanistic Considerations:
Reductive Amination
The most direct and industrially scalable method for preparing 2-Fluoro-5-methylbenzylamine
is through the reductive amination of its aldehyde precursor, 2-Fluoro-5-methylbenzaldehyde.

This reaction proceeds via the formation of an intermediate imine (or its protonated form, an

iminium ion), which is then reduced in situ to the target amine.[5]

The choice of reducing agent is critical for the success of this one-pot reaction. Sodium

cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred
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reagents.[6] They are mild enough not to reduce the starting aldehyde but are highly effective

at reducing the iminium ion intermediate. This selectivity is key to achieving high yields and

avoiding the formation of the corresponding alcohol as a byproduct.[6]

Reactants

Process

Reagents

2-Fluoro-5-methylbenzaldehyde

Imine Formation
(Intermediate)

 + Ammonia

Ammonia (e.g., NH4OAc)

In Situ Reduction

2-Fluoro-5-methylbenzylamine

Acid Catalyst
(e.g., Acetic Acid)

Reducing Agent
(e.g., NaBH(OAc)₃)

 H⁻ source

Click to download full resolution via product page

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-
methylbenzylamine
Disclaimer: This is a representative protocol based on established chemical principles.[7] It

should be performed by trained professionals with appropriate safety precautions.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-

methylbenzaldehyde (1.0 eq).

Solvent Addition: Dissolve the aldehyde in a suitable solvent such as methanol or

dichloromethane (approx. 0.5 M concentration).

Amine Source: Add ammonium acetate (1.5 - 2.0 eq) to the solution. This serves as the

ammonia source and a buffer.

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate

the formation of the iminium ion intermediate.[7] Allow the mixture to stir at room temperature

for 30-60 minutes.

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-

wise to the stirring mixture. The portion-wise addition helps to control any effervescence or

exotherm.

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde

is consumed.

Workup:

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate (NaHCO₃).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane)

three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by silica gel column chromatography to yield

the pure 2-Fluoro-5-methylbenzylamine.

Spectroscopic Characterization
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Confirming the structure of the synthesized product is a critical, self-validating step. The

following are the expected spectroscopic signatures for 2-Fluoro-5-methylbenzylamine,

based on data from analogous compounds.[8][9][10]

¹H NMR:

Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.9-7.4 ppm). The protons

will exhibit coupling to each other and to the fluorine atom (H-F coupling).

Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the amine protons) around

3.8-4.0 ppm.

Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-2.5

ppm) and is exchangeable with D₂O.

¹³C NMR:

Expected signals for all 8 carbons, with the carbon directly attached to the fluorine

showing a large one-bond C-F coupling constant. The other aromatic carbons will show

smaller two- and three-bond C-F couplings.

¹⁹F NMR:

A single resonance is expected for the fluorine atom. Its chemical shift will be in the typical

range for an aryl fluoride.[11][12] The signal will likely be split into a multiplet due to

coupling with the ortho and meta aromatic protons.

IR Spectroscopy:

N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for

the primary amine.

C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

N-H Bend: A band around 1600 cm⁻¹.
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C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically around

1200-1250 cm⁻¹.

Mass Spectrometry (EI):

Molecular Ion (M⁺): A peak at m/z = 139.

Major Fragment: A prominent peak at m/z = 122, corresponding to the loss of the amino

group (-NH₃). The most abundant fragment is often the benzyl cation (m/z = 124).[10]

Reactivity and Applications in Drug Discovery
2-Fluoro-5-methylbenzylamine is a bifunctional molecule, offering two primary points for

synthetic elaboration: the nucleophilic primary amine and the substituted aromatic ring.

Amine-Based Reactions: The primary amine is a potent nucleophile, making it an ideal

handle for forming amides, sulfonamides, ureas, and secondary or tertiary amines. These

functional groups are ubiquitous in pharmaceutical agents. For instance, acylation of the

amine with a substituted benzoyl chloride is a common step in the synthesis of enzyme

inhibitors.

Aromatic Ring Modifications: While the fluorine and methyl groups direct the regioselectivity

of electrophilic aromatic substitution, such reactions are less common than using the amine

handle. The true value lies in using the entire substituted benzylamine moiety as a single

building block.

Case Study: A Building Block for Complex Heterocycles
Fluorinated benzylamine and benzamide scaffolds are frequently used in the development of

kinase inhibitors and other targeted therapies. For example, the complex molecule 2-fluoro-N-

methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][13]triazin-2-yl]benzamide is a subject of

pharmaceutical formulation patents for cancer treatment.[14] This highlights the industry's

reliance on building blocks where a fluorinated ring is linked to a nitrogen-containing side chain.

2-Fluoro-5-methylbenzylamine serves as a direct precursor to such structures.
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Caption: Synthetic utility as a core building block.

Safety, Handling, and Storage
As with any benzylic amine, 2-Fluoro-5-methylbenzylamine is expected to be corrosive and

requires careful handling. The safety profile can be inferred from SDS data for closely related

compounds.[15][16]

Hazard Classification:

Corrosive: Expected to cause severe skin burns and eye damage.[16]

Irritant: May cause respiratory irritation.[17]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18] Wear

appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.[15]

First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek

immediate medical attention.

Inhalation: Move the person to fresh air.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

Some benzylamines are air-sensitive and should be stored under an inert atmosphere

(e.g., nitrogen or argon).[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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